![molecular formula C17H19N3O3 B2371918 N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-95-0](/img/structure/B2371918.png)
N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Efficacy on GABAA/Benzodiazepine Receptor
Compounds including imidazo[1,5-a]quinoxaline amides and carbamates have shown to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. These findings are based on the synthesis and evaluation of several related compounds, demonstrating the potential for novel GABAA receptor modulators (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Antibacterial Potency and DNA-Gyrase Inhibition
A series of quinolone carboxylic acids demonstrated strong correlations between their inhibition of DNA gyrase and antibacterial potency. Quantitative structure-activity relationships (QSAR) were derived, highlighting the significance of the N1 substituent's characteristics on antibacterial activity. This research underscores the role of cyclopropyl groups in enhancing quinolone efficacy (Domagala, Heifetz, Hutt, Mich, Nichols, Solomon, & Worth, 1988).
Novel Synthesis Approaches
Research has developed novel synthesis approaches for creating derivatives of cyclopropa[b]quinoline and tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, highlighting methods for generating structurally complex and potentially bioactive molecules through innovative chemical reactions (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002); (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).
Antiplasmodial and Antifungal Activities
Functionalized aminoquinolines derived from intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines showed moderate to potent antiplasmodial and antifungal activities, indicating potential for development as therapeutic agents against malaria and fungal infections (Vandekerckhove, Van Herreweghe, Willems, Danneels, Desmet, de Kock, Smith, Chibale, & D’hooghe, 2015).
Mammalian Topoisomerase II Inhibition
Quinolinecarboxylic acid derivatives, including 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have been identified as inhibitors of mammalian topoisomerase II, offering insights into potential anticancer properties (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
properties
IUPAC Name |
N-cyclopropyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-9-13-8-12(19-16(22)15(21)18-11-4-5-11)7-10-3-2-6-20(14(10)13)17(9)23/h7-9,11H,2-6H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHMSUFPWDOQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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